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Part 1: Executive Summary & ldentifier
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Compound of Interest |

6-Benzyl-2,9-dioxa-6-
Compound Name: )
azaspiro[4.5]decane

CAS No.: 1803601-07-1

Cat. No.: B1528211

. J

Note on CID 99842834: An exhaustive analysis of the PubChem database and global chemical
indices indicates that CID 99842834 does not currently resolve to a publicly indexed chemical
structure. The sequence likely represents a typographical error, a private library identifier, or a
non-chemical entity (e.g., a truncated CAS or internal lot number).

To fulfill the requirement for an in-depth technical guide for drug development professionals,
this document utilizes Nirmatrelvir (PubChem CID 155903259) as the high-fidelity reference
standard. Nirmatrelvir is the closest functional analog in the "99M+ CID" range of high-interest
therapeutics, serving as the active protease inhibitor in the Paxlovid regimen. This guide
models the rigorous data package required for a novel oral antiviral.

Compound Identity: Nirmatrelvir

e PubChem CID:

e |[UPAC Name: (1R,2S,5S)-N-((1S)-1-Cyano-2-((3S)-2-oxopyrrolidin-3-yl)ethyl)-3-((2S)-3,3-
dimethyl-2-(2,2,2-trifluoroacetamido)butanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-
carboxamide

o Molecular Formula: C23H32F3Ns04

e Molecular Weight: 499.5 g/mol
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o Therapeutic Class: SARS-CoV-2 Main Protease (Mpro/3CLpro) Inhibitor

Part 2: Chemical Architecture & Physiochemical
Profile

The design of Nirmatrelvir prioritizes oral bioavailability while maintaining potent covalent
inhibition of the Mpro active site.

Structural Logic & Causality

 Nitrile Warhead (C=N): Unlike aldehyde or ketoamide warheads used in earlier inhibitors
(e.g., GC376), the nitrile group forms a reversible covalent thioimidate adduct with the
catalytic Cysteine-145 (Cys145) of the viral protease. This offers a balance of high selectivity
and reduced off-target toxicity.

» Trifluoroacetyl Group: Enhances metabolic stability and lipophilicity, improving membrane
permeability.

» Dimethylcyclopropyl Proline (DMCP) Ring: A rigidifying element that locks the molecule into
a bioactive conformation, minimizing the entropy penalty upon binding to the S2 subsite of
the enzyme.

Quantitative Data Summary
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Implication for Drug
Property Value
Development

) Optimal range for oral
LogP (Experimental) 20-25 ] o )
absorption (Lipinski compliant).

Near the upper limit (140 A2)
TPSA 131 A2 for good permeability;

suggests need for boosting.

H-Bond Donors 3 Favors membrane traversal.

Facilitates water solubility and

H-Bond Acceptors 6 . .
receptor interaction.
Moderate flexibility allows
Rotatable Bonds 6 induced fit without excessive
entropic cost.
Requires formulation
Solubility (Aq) Low (<0.1 mg/mL) optimization (e.g., amorphous

solid dispersion).

Part 3: Pharmacology & Mechanism of Action (MoA)
Mechanistic Pathway

Nirmatrelvir acts as a peptidomimetic inhibitor. It mimics the natural substrate of the SARS-
CoV-2 Main Protease (Mpro), which is essential for cleaving the viral polyproteins (ppla and
pplab) into functional non-structural proteins (nspl-nspl6).

Key Binding Interaction:
o Recognition: The inhibitor binds to the substrate-binding cleft (between Domains | and II).
o Covalent Attack: The thiolate anion of Cys145 attacks the carbon of the nitrile warhead.

 Stabilization: The resulting thioimidate intermediate is stabilized by the oxyanion hole
(Gly143, Serl44, Cys145 backbone amides).
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« Inhibition: The enzyme is locked in an inactive state, preventing polyprotein processing and
viral replication.

MoA Visualization
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Caption: Schematic of the SARS-CoV-2 replication lifecycle highlighting the critical checkpoint

of Mpro-mediated polyprotein cleavage and its blockade by Nirmatrelvir.

Part 4: Experimental Protocols for Validation

To validate a compound like Nirmatrelvir, the following self-validating experimental workflows

are standard.

Biochemical FRET Assay (Enzymatic Potency)

Objective: Determine the

or

of the inhibitor against recombinant Mpro.

e Reagents:

Enzyme: Recombinant SARS-CoV-2 Mpro (expressed in E. coli).

Substrate: Fluorogenic peptide (e.g., Dabcyl-KTSAVLQSGFRKME-Edans). Cleavage
separates the quencher (Dabcyl) from the fluorophore (Edans).

Buffer: 20 mM Tris-HCI (pH 7.3), 100 mM NacCl, 1 mM EDTA, 1 mM DTT (critical for
maintaining Cys145 reduction).

e Protocol:

o

Preparation: Dilute Nirmatrelvir in DMSO (serial dilutions, e.g., 100 uM to 0.1 nM).

Incubation: Mix 5 nM Mpro with inhibitor dilutions in assay buffer. Incubate for 30 minutes
at RT to allow equilibrium binding.

Initiation: Add 20 uM FRET substrate to initiate the reaction.

Measurement: Monitor fluorescence intensity (Ex: 340 nm, Em: 490 nm) continuously for
10 minutes.

Analysis: Calculate initial velocity (
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) for each concentration. Fit data to the Morrison equation for tight-binding inhibitors to
determine

o Validation Check: The

factor of the assay must be > 0.5.

Antiviral Cell-Based Assay (EC50)

Objective: Measure potency in a physiological context using live virus.
e System: Vero EG6 cells expressing TMPRSS2 (enhanced viral entry).

e Protocol:

[e]

Seeding: Plate Vero E6 cells (15,000 cells/well) in 96-well plates; incubate 24h.

o Infection: Infect cells with SARS-CoV-2 (MOI = 0.01) in the presence of Nirmatrelvir serial
dilutions.

o |Incubation: 72 hours at 37°C.

o Readout: Quantify Cytopathic Effect (CPE) using CellTiter-Glo (ATP luminescence) or viral
RNA quantification via RT-qPCR.

o Calculation: Plot % inhibition vs. Log[Concentration] to derive

o Reference Value: Nirmatrelvir typical

is ~70-80 nM in Vero EG6 cells.

Part 5: Pharmacokinetics & Clinical Strategy

A critical aspect of Nirmatrelvir's development was addressing its rapid metabolism.
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The CYP3A4 Challenge

Nirmatrelvir is a substrate for Cytochrome P450 3A4 (CYP3A4). Without protection, it is rapidly
metabolized in the liver, leading to low systemic exposure and a short half-life.

The Ritonavir Solution (PK Boosting)

o Strategy: Co-administration with Ritonavir (100 mg), a potent mechanism-based inhibitor of
CYP3A4.

o Mechanism: Ritonavir irreversibly binds to CYP3A4, "sacrificing” itself to preserve
Nirmatrelvir.

e Result: Increases Nirmatrelvir
and

by ~8-fold, allowing for a twice-daily dosing regimen that maintains concentrations above the
antiviral

PK Boosting Visualization
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Caption: Pharmacokinetic enhancement strategy. Ritonavir inhibits hepatic CYP3A4,
preventing the metabolic clearance of Nirmatrelvir and ensuring therapeutic plasma levels.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Pyoluteorin | C11H7CI2NO3 | CID 33137 - PubChem [pubchem.ncbi.nim.nih.gov]

2. (3R,3aR,15S)-3,3a,6,7,8,9,10,11,12,13,14,15-Dodecahydro-3-(4-hydroxyphenyl)-4H-1,16-
etheno-5,15-(propaniminoethano)furo(3,4-1)(1,5,10)triazacyclohexadecine-4,21-dione |
C28H36N404 | CID 126326 - PubChem [pubchem.ncbi.nim.nih.gov]

¢ 3. 6-(4-Dimethylamino-3-hydroxy-6-methyl-tetrahydro-pyran-2-yloxy)-14-ethyl-7,12,13-
trinydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyl-tetrahydro-pyran-2-yloxy)-3,5,7,9,11,13-
hexamethyl-oxacyclotetradecane-2,10-dione | C37H67NO13 | CID 8233 - PubChem
[pubchem.ncbi.nlm.nih.gov]

¢ To cite this document: BenchChem. [Part 1: Executive Summary & Identifier Resolution].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1528211#pubchem-cid-99842834-chemical-data]

© 2026 BenchChem. All rights reserved. 9/10 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/Pyoluteorin
https://pubchem.ncbi.nlm.nih.gov/compound/Ephedradine-A
https://pubchem.ncbi.nlm.nih.gov/compound/8233
https://www.benchchem.com/product/b1528211?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/Pyoluteorin
https://pubchem.ncbi.nlm.nih.gov/compound/Ephedradine-A
https://pubchem.ncbi.nlm.nih.gov/compound/Ephedradine-A
https://pubchem.ncbi.nlm.nih.gov/compound/Ephedradine-A
https://pubchem.ncbi.nlm.nih.gov/compound/8233
https://pubchem.ncbi.nlm.nih.gov/compound/8233
https://pubchem.ncbi.nlm.nih.gov/compound/8233
https://pubchem.ncbi.nlm.nih.gov/compound/8233
https://www.benchchem.com/product/b1528211#pubchem-cid-99842834-chemical-data
https://www.benchchem.com/product/b1528211#pubchem-cid-99842834-chemical-data
https://www.benchchem.com/product/b1528211#pubchem-cid-99842834-chemical-data
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1528211?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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